An In-Depth Technical Guide to the Molecular Structure and Properties of 3',6'-Dichloro-2'-fluorophenacyl chloride
An In-Depth Technical Guide to the Molecular Structure and Properties of 3',6'-Dichloro-2'-fluorophenacyl chloride
Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3',6'-Dichloro-2'-fluorophenacyl chloride, a halogenated aromatic ketone of significant interest to researchers in drug discovery and chemical synthesis. Due to the limited direct literature on the title compound, this guide establishes a robust scientific foundation by first examining its immediate precursor, 3',6'-Dichloro-2'-fluoroacetophenone, and then detailing the synthetic methodologies for its conversion to the corresponding phenacyl chloride. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.
Introduction and Chemical Identity
3',6'-Dichloro-2'-fluorophenacyl chloride, with the systematic IUPAC name 2-chloro-1-(3,6-dichloro-2-fluorophenyl)ethan-1-one, is a member of the phenacyl chloride class of compounds. Phenacyl chlorides are characterized by a 2-chloroacetophenone core structure and are recognized as valuable intermediates in organic synthesis.[1] The specific substitution pattern of two chlorine atoms and one fluorine atom on the phenyl ring of the title compound is anticipated to confer unique electronic and steric properties, influencing its reactivity and potential biological activity.
While direct experimental data for 3',6'-Dichloro-2'-fluorophenacyl chloride is not extensively available in public literature, its molecular characteristics can be reliably inferred from its precursor, 3',6'-Dichloro-2'-fluoroacetophenone (CAS No. 916420-72-9).[2] This guide will leverage data on this precursor and established principles of organic chemistry to provide a thorough analysis.
Molecular Structure and Physicochemical Properties
The foundational structure for understanding the title compound is its non-alpha-chlorinated precursor, 3',6'-Dichloro-2'-fluoroacetophenone.
Core Structure: 3',6'-Dichloro-2'-fluoroacetophenone
The molecular structure of 3',6'-Dichloro-2'-fluoroacetophenone is defined by a benzene ring substituted with two chlorine atoms at positions 3' and 6', a fluorine atom at position 2', and an acetyl group. The presence of these electron-withdrawing halogens significantly influences the electron density distribution within the aromatic ring and the reactivity of the acetyl group.
Table 1: Physicochemical Properties of 3',6'-Dichloro-2'-fluoroacetophenone
| Property | Value | Source |
| CAS Number | 916420-72-9 | [2] |
| Molecular Formula | C₈H₅Cl₂FO | [2] |
| Molecular Weight | 207.03 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 255 °C | [2] |
Predicted Properties of 3',6'-Dichloro-2'-fluorophenacyl chloride
The introduction of a chlorine atom at the alpha-carbon of the acetophenone precursor to form 3',6'-Dichloro-2'-fluorophenacyl chloride will further modify its properties. The molecular formula becomes C₈H₄Cl₃FO and the molecular weight increases. The alpha-chloro group is a key reactive site, making the compound a potent electrophile.
Synthesis of 3',6'-Dichloro-2'-fluorophenacyl chloride
The synthesis of the target compound is predicated on the alpha-chlorination of its acetophenone precursor. Several established methods for the alpha-halogenation of ketones can be applied.
Synthetic Workflow Overview
The general synthetic pathway involves the reaction of 3',6'-Dichloro-2'-fluoroacetophenone with a suitable chlorinating agent. The choice of agent and reaction conditions is critical to achieve high yield and selectivity.
Caption: General workflow for the synthesis of 3',6'-Dichloro-2'-fluorophenacyl chloride.
Detailed Experimental Protocol: Alpha-Chlorination
This protocol is a representative method for the alpha-chlorination of an acetophenone derivative and should be adapted and optimized for the specific substrate.
Materials:
-
3',6'-Dichloro-2'-fluoroacetophenone
-
Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 3',6'-Dichloro-2'-fluoroacetophenone (1.0 eq) in anhydrous dichloromethane.
-
Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3',6'-Dichloro-2'-fluorophenacyl chloride is dominated by the electrophilic nature of the carbonyl carbon and the susceptibility of the alpha-chloro group to nucleophilic substitution.
Nucleophilic Substitution Reactions
The alpha-chloro group is a good leaving group, making the compound highly reactive towards nucleophiles in Sₙ2 reactions.[3] This reactivity is the basis for its utility as a building block in the synthesis of more complex molecules.
Caption: Generalized Sₙ2 reaction mechanism at the alpha-carbon of a phenacyl chloride.
Reactions with Bases
In the presence of a base, phenacyl chlorides can undergo various reactions, including elimination and rearrangement pathways.[4][5] The specific outcome is dependent on the reaction conditions and the nature of the base employed.
Applications in Drug Development and Research
While specific applications for 3',6'-Dichloro-2'-fluorophenacyl chloride are not yet documented, phenacyl halides, in general, are important precursors in medicinal chemistry. They are used in the synthesis of a variety of heterocyclic compounds and as covalent modifiers of biological targets. The unique substitution pattern of the title compound may lead to novel pharmacological properties. For instance, substituted phenacyl bromides are intermediates in the synthesis of various pharmaceuticals.[6]
Safety and Handling
As with other phenacyl halides, 3',6'-Dichloro-2'-fluorophenacyl chloride is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3',6'-Dichloro-2'-fluorophenacyl chloride represents a potentially valuable, yet under-explored, chemical entity for synthetic and medicinal chemistry. This guide has provided a comprehensive theoretical framework for its properties and synthesis, based on the known chemistry of its precursor and the broader class of phenacyl halides. It is hoped that this detailed overview will stimulate further research into this and related compounds, unlocking their potential in drug discovery and materials science.
References
-
Wikipedia. Phenacyl chloride. [Link]
-
Bordwell, F. G.; Scamehorn, R. G.; Vestling, M. M. Base-induced reactions of phenacyl chloride. The Journal of Organic Chemistry. 1971, 36 (8), 1116–1121. [Link]
-
Chemguide. THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. [Link]
-
Chemistry Stack Exchange. Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. [Link]
-
Organic Syntheses. phenacyl bromide. [Link]
-
ACS Publications. Base-induced reactions of phenacyl chloride. [Link]
-
PubMed. One-step synthesis of alpha-chloro acetophenones from acid chlorides and aryl precursors. [Link]
-
Europe PMC. One-step synthesis of alpha-chloro acetophenones from acid chlorides and aryl precursors. [Link]
-
PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]
